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Compound of Interest |

Compound Name: Diiodomethane (13C)
CAS No.: 86128-37-2
Cat. No.: B3331853
- 7

Executive Summary

Diiodomethane (

C) (
CH
|

) serves as a critical isotopic labeling reagent in the synthesis of cyclopropane-containing
pharmacophores. Its primary utility lies in the Simmons-Smith reaction, where it functions as a
carbenoid precursor to install

C-labeled methylene bridges. In mass spectrometry (MS), this isotopologue exhibits a distinct
fragmentation signature driven by the weak Carbon-lodine (C-1) bond energy (~218 kJ/mol).

This guide provides a definitive analysis of the
CH

fragmentation pattern under Electron lonization (EI), distinguishing it from its natural
abundance counterpart (
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CH

). It details the mechanistic cleavage pathways, diagnostic ion shifts, and experimental
protocols for validating isotopic enrichment in drug development pipelines.

Physicochemical Properties & Isotopic Signature

Understanding the isotopic baseline is a prerequisite for interpreting the mass spectrum. Unlike

standard diiodomethane, the

C variant carries a stable carbon-13 isotope, resulting in a predictable mass shift (+1 Da) in all

carbon-containing fragments.

Standard Diiodomethane (

Diiodomethane (

C) (
CH
Property CH
|
|
)
)
Molecular Weight 267.84 g/mol 268.84 g/mol
Monoisotopic Mass 267.8355 Da 268.8389 Da

Key Bond Energy

C-I: ~218 kJ/mol (Weak)

C-I: ~218 kJ/mol (Weak)

Appearance

Colorless to yellowish liquid

Colorless to yellowish liquid

Stability

Light-sensitive (liberates |

)

Light-sensitive (liberates |

)

Note on lodine: lodine is monoisotopic (

I, 100% abundance). Consequently, the mass spectrum is free of the complex isotopic clusters
seen with Chlorine or Bromine compounds. The spectral complexity arises solely from the

C enrichment and fragmentation kinetics.
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Mass Spectrometry Fragmentation Analysis
Theoretical Fragmentation Mechanism

The fragmentation of

CH
I

under 70 eV Electron lonization (EIl) is dominated by simple bond scission due to the lability of
the C-I bond. The molecular ion (

) is relatively stable but readily loses one iodine atom to form the iodomethyl cation.

Primary Pathway:

Secondary Pathway (lodine Recombination): High concentrations of iodine radicals in the
source can lead to the observation of an |

peak, a common artifact in alkyl iodide spectra.

Diagnostic lon Table

The following table contrasts the observed m/z values for the standard vs.

C-labeled compound.
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miz ( m/z ( Relative
lon Identity Formula Abundance
C Standard) C Labeled) (Approx)
100% (Base
Molecular lon 268 269
Peak)
_ ) 10-15% (No
lodine Dimer 254 254 ]
Shift)
lodomethyl
_ 141 142 60-80%
Cation
. _ 20-30% (No
lodine Cation 127 127
Shift)
Methylene
. 14 15 <5%
Cation

Visualized Fragmentation Pathway

The following diagram illustrates the causal relationships between the parent ion and its

progeny fragments.
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Figure 1: Mechanistic fragmentation pathway of Diiodomethane (

C) under Electron lonization.

Experimental Protocol: GC-MS Analysis

To ensure reproducible data, strict adherence to the following protocol is required.
Diiodomethane is dense (3.32 g/mL) and volatile; improper handling can lead to source
contamination or signal saturation.

Sample Preparation

e Solvent Selection: Use high-purity Dichloromethane (DCM) or Hexane. Avoid acetone
(reactivity).

e Dilution: Prepare a 100 pg/mL solution.
o Step: Weigh 10 mg of

CH
I
into a tared amber vial (light protection is critical).

o Step: Dilute with 100 mL of solvent.

» Stabilization: Ensure the neat reagent contains a copper stabilizer (often added by
manufacturers) to prevent auto-oxidation to |

GC-MS Parameters

e Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25um film).
e Carrier Gas: Helium at 1.0 mL/min (constant flow).

e Inlet: Split mode (20:1), Temperature 200°C.
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o Caution: High inlet temperatures (>250°C) may induce thermal degradation before
ionization.

e Oven Program:
o Initial: 40°C (hold 2 min).
o Ramp: 15°C/min to 200°C.
o Hold: 2 min.
e MS Source: Electron lonization (El), 70 eV, 230°C.

e Scan Range: m/z 10 to 300.

Workflow Visualization

13C-Diiodomethane T Dilution in DCM GC Inlet Capillary Column El Source Mass Analyzer Spectrum Analysis
(Amber Vial) 4 (100 pg/mL) (200°C, Split 20:1) (DB-5ms) (70 eV) Scan m/z 10-300) (Check m/z 269, 142)

Click to download full resolution via product page
Figure 2: Step-by-step experimental workflow for the analysis of

C-Diiodomethane.

Applications in Drug Development[1][2]
The specific fragmentation pattern of

CH

I

is not merely an analytical fingerprint; it validates the reagent's quality for high-value synthetic
applications.

Simmons-Smith Cyclopropanation

The primary application of
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CH

in pharma is the Simmons-Smith reaction. This reaction transfers a methylene group to an
alkene to form a cyclopropane ring.

¢ Mechanism:

CH

reacts with a Zinc-Copper couple (Zn(Cu)) to form the carbenoid intermediate (
CH
(HZnl).

e Drug Relevance: Cyclopropane rings are common pharmacophores (e.g., in certain
fluoroquinolones, antiretrovirals, and antidepressants) used to restrict conformation and
improve metabolic stability.

 Validation: By using

C-labeled diiodomethane, researchers can synthesize drugs with a stable isotopic label
specifically on the cyclopropane ring. The MS confirmation of the precursor (m/z 269)
ensures the label is intact before the complex synthesis begins.

Metabolic Tracing (ADME)

Once the

C-cyclopropane moiety is installed in a drug candidate:

o Metabolite Identification: In vivo studies use the unique mass shift (+1 Da) to track
metabolites containing the cyclopropane ring.

» Ring Opening Detection: If the cyclopropane ring opens during metabolism, the
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C label remains attached to the carbon chain. Mass spectrometry (LC-MS/MS) can trace this
specific carbon atom through various metabolic pathways, distinguishing drug-derived
fragments from endogenous background.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3331853#mass-spectrometry-fragmentation-pattern-
of-dilodomethane-13c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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